Cas no 82379-38-2 (4-(Hydroxymethyl)-3-nitrobenzoic acid)

4-(Hydroxymethyl)-3-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring both a hydroxymethyl and a carboxylic acid functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in the preparation of intermediates for drug development and fine chemicals. The presence of the hydroxymethyl group allows for further functionalization, while the nitro and carboxylic acid groups provide sites for selective modifications. Its well-defined structure and stability make it a reliable building block for constructing more complex molecules. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic applications.
4-(Hydroxymethyl)-3-nitrobenzoic acid structure
82379-38-2 structure
Product Name:4-(Hydroxymethyl)-3-nitrobenzoic acid
CAS No:82379-38-2
MF:C8H7NO5
MW:197.144882440567
MDL:MFCD01076314
CID:693146
PubChem ID:1501892
Update Time:2025-05-23

4-(Hydroxymethyl)-3-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Hydroxymethyl)-3-nitrobenzoic acid
    • 4-HYDROXYMETHYL-3-NITROBENZOIC ACID
    • Benzoic acid, 4-(hydroxymethyl)-3-nitro-
    • methyl 4-(hydroxymethyl)-3-nitrobenzoate
    • AK140619
    • 4-HYDROXYMETHYL-3-NITRO-BENZOIC ACID
    • KUOYLJCVVIDGBZ-UHFFFAOYSA-N
    • FCH920749
    • AX8097938
    • ST24043095
    • AM20041205
    • 4-(Hydroxymethyl)-3-nitrobenzoic acid (ACI)
    • 3-Nitro-4-(hydroxymethyl)benzoic acid
    • CS-W022017
    • 82379-38-2
    • 4-(hydroxymethyl)-3-nitrobenzoicacid
    • DA-02596
    • DS-7073
    • MFCD01076314
    • CHEMBL1834880
    • SCHEMBL1483517
    • AKOS006346216
    • DTXSID30363554
    • MDL: MFCD01076314
    • Inchi: 1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12)
    • InChI Key: KUOYLJCVVIDGBZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C([N+](=O)[O-])C(CO)=CC=1)O

Computed Properties

  • Exact Mass: 197.03200
  • Monoisotopic Mass: 197.03242232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 103
  • XLogP3: 0.4

Experimental Properties

  • PSA: 103.35000
  • LogP: 1.30850

4-(Hydroxymethyl)-3-nitrobenzoic acid Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-(Hydroxymethyl)-3-nitrobenzoic acid Pricemore >>

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4-(Hydroxymethyl)-3-nitrobenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  24 h, rt
Reference
Passerini reaction - amine deprotection - acyl migration (PADAM): a convenient strategy for the solid-phase preparation of peptidomimetic compounds
Banfi, Luca; et al, Molecular Diversity, 2003, 6(3-4), 227-235

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Reference
Kinetics and mechanism of the reaction of sodium hydroxide on 4-(halomethyl)-3-nitrobenzoic acids and the corresponding non-nitro derivatives in aqueous dioxane
Riad, Y.; et al, Journal of Chemical Research, 1989, (3), 78-9

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media
Nie, Hui-Jun; et al, RSC Advances, 2019, 9(23), 13249-13253

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
A Ribozyme with Michaelase Activity: Synthesis of the Substrate Precursors
Eisenfuhr, Alexander; et al, Bioorganic & Medicinal Chemistry, 2003, 11(2), 235-249

Production Method 5

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
1.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
Reference
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

Production Method 6

Reaction Conditions
1.1 Reagents: Fuming nitric acid Solvents: Water
2.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water
Reference
Synthesis and evaluation of the anti parasitic activity of aromatic nitro compounds
Lopes, Marcela S.; et al, European Journal of Medicinal Chemistry, 2011, 46(11), 5443-5447

Production Method 7

Reaction Conditions
1.1 Catalysts: Nitric acid ;  2 h, -10 °C
2.1 Catalysts: Potassium iodide ,  Water Solvents: Water ;  reflux
Reference
4-Bromomethyl-3-nitrobenzoic acid
de la Torre, Beatriz G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  6 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
2.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
Reference
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

Production Method 9

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  15 min, rt
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  6 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
3.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
Reference
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

Production Method 10

Reaction Conditions
1.1 Catalysts: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Benzene ;  24 h, reflux
2.1 Catalysts: Nitric acid ;  2 h, -10 °C
3.1 Catalysts: Potassium iodide ,  Water Solvents: Water ;  reflux
Reference
4-Bromomethyl-3-nitrobenzoic acid
de la Torre, Beatriz G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Reference
Kinetics and mechanism of the reaction of sodium hydroxide on 4-(halomethyl)-3-nitrobenzoic acids and the corresponding non-nitro derivatives in aqueous dioxane
Riad, Y.; et al, Journal of Chemical Research, 1989, (3), 78-9

4-(Hydroxymethyl)-3-nitrobenzoic acid Raw materials

4-(Hydroxymethyl)-3-nitrobenzoic acid Preparation Products

4-(Hydroxymethyl)-3-nitrobenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:82379-38-2)4-(Hydroxymethyl)-3-nitrobenzoic acid
Order Number:A840314
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
Price ($):368.0/1289.0
Email:sales@amadischem.com

Additional information on 4-(Hydroxymethyl)-3-nitrobenzoic acid

Comprehensive Guide to 4-(Hydroxymethyl)-3-nitrobenzoic acid (CAS No. 82379-38-2): Properties, Applications, and Industry Insights

4-(Hydroxymethyl)-3-nitrobenzoic acid (CAS No. 82379-38-2) is a specialized nitroaromatic compound with a unique molecular structure combining a hydroxymethyl group and a nitro group on a benzoic acid backbone. This fine chemical intermediate has garnered significant attention in pharmaceutical synthesis, organic chemistry research, and material science due to its versatile reactivity profile. The compound's dual functional groups enable diverse chemical transformations, making it valuable for constructing complex molecular architectures.

Recent advancements in green chemistry have increased interest in optimizing the synthesis of 4-(Hydroxymethyl)-3-nitrobenzoic acid. Researchers are exploring catalytic methods to improve the atom economy of its production while reducing environmental impact. The compound's electron-withdrawing nitro group and electron-donating hydroxymethyl group create interesting electronic properties that are being investigated for applications in nonlinear optical materials and molecular electronics.

In pharmaceutical applications, CAS 82379-38-2 serves as a key building block for active pharmaceutical ingredients (APIs). Its structural features allow for selective modifications, enabling medicinal chemists to develop targeted therapies. The hydroxymethyl functionality provides an attachment point for further derivatization, while the nitro group can be reduced to amines or participate in nucleophilic aromatic substitution reactions. These characteristics make it particularly valuable in the synthesis of small molecule drugs addressing various therapeutic areas.

Analytical characterization of 4-(Hydroxymethyl)-3-nitrobenzoic acid typically involves advanced techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound exhibits characteristic absorption in UV-Vis spectroscopy due to its aromatic nitro chromophore, with maximum absorbance typically observed around 260-280 nm. These analytical properties are crucial for quality control in industrial applications and research settings where precise quantification is required.

The stability profile of CAS 82379-38-2 has been extensively studied, with research indicating good thermal stability below 150°C under inert conditions. Proper storage recommendations include protection from moisture and light in amber glass containers at controlled room temperature. These handling considerations are particularly important for researchers investigating the compound's potential in polymer chemistry and coordination complexes with transition metals.

Emerging applications of 4-(Hydroxymethyl)-3-nitrobenzoic acid include its use as a precursor for functionalized nanomaterials and metal-organic frameworks (MOFs). The compound's ability to form stable coordination bonds with various metal ions while maintaining its organic functionality makes it attractive for designing hybrid materials with tailored properties. Recent publications have highlighted its potential in creating porous materials for gas storage and separation technologies.

From a commercial perspective, the global market for nitrobenzoic acid derivatives like 82379-38-2 has shown steady growth, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Suppliers typically offer this compound in research quantities (milligram to gram scale) with >95% purity, though custom synthesis at kilogram scale is available for industrial applications. Pricing trends reflect the compound's specialized nature and the complexity of its synthesis.

Environmental considerations for 4-(Hydroxymethyl)-3-nitrobenzoic acid production and handling have become increasingly important. Modern synthetic approaches focus on minimizing waste generation and implementing atom-efficient processes. The compound's biodegradability and ecotoxicological profile are subjects of ongoing research, particularly regarding its potential use in sustainable chemistry applications and green synthesis methodologies.

Future research directions for CAS 82379-38-2 include exploring its potential in click chemistry applications, where its functional groups could participate in efficient coupling reactions. Additionally, its use as a template for designing molecularly imprinted polymers shows promise for developing selective recognition materials. These innovative applications demonstrate the continuing relevance of this versatile aromatic building block in modern chemical research and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82379-38-2)4-(Hydroxymethyl)-3-nitrobenzoic acid
A840314
Purity:99%/99%
Quantity:5g/25g
Price ($):368.0/1289.0
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